molecular formula C20H17NO4S B2529048 Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate CAS No. 406924-48-9

Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate

Cat. No. B2529048
CAS RN: 406924-48-9
M. Wt: 367.42
InChI Key: DGKPNUFAQHESRY-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate, is a complex organic molecule that appears to be related to various research areas, including organic synthesis, crystallography, and computational chemistry. Although none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates involves the Morita-Baylis-Hillman reaction followed by acetylation and cyanation . Similarly, the preparation of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate from a cyclohexenone derivative suggests a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as IR, NMR, mass spectroscopy, and X-ray diffraction . These methods provide detailed information about the arrangement of atoms within a molecule and can be used to infer the structure of Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate.

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential reactions of Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate. For example, the rearrangement of a Diels–Alder adduct of a furan and a phenyl migration in the rearrangement of methyl 3,3,5-triphenylpyrazole-4-carboxylate indicates the types of transformations that such molecules can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical techniques. The FT-IR, molecular structure, HOMO-LUMO, MEP, NBO analysis, and hyperpolarizability studies provide insights into the vibrational modes, electronic structure, and potential non-linear optical properties of these molecules . Such analyses are crucial for understanding the behavior of Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate under different conditions.

Scientific Research Applications

Chemical Properties and Reactivity

Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a chemical compound that has been studied for various properties and reactivity patterns. One research avenue involves the investigation of carbene and carbonyl oxide intermediates derived from similar structures. For instance, laser flash photolysis studies of related methoxycarbonyl phenyl carbene derivatives have shown the formation of carbonyl oxides under certain conditions, demonstrating the reactive intermediates these compounds can form (Fujiwara et al., 1987). This research helps in understanding the photolytic pathways and potential applications in synthetic organic chemistry.

Conformational Analysis and Structural Preferences

In another study, the conformational preferences of furan- and thiophene-based arylamides, which are structurally related to methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate, were examined through computational methods and NMR experiments. The research highlighted the impact of intramolecular hydrogen bonding and solvent polarity on the conformational rigidity, providing insights into the design of foldamer structures and their potential applications in material science and drug design (Galan et al., 2013).

Synthesis and Application in Organic Electronics

The synthesis and characterization of heterocyclic compounds incorporating thiophene units, akin to methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate, have been explored for their potential in organic electronics. Studies on compounds like 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones revealed their electronic, nonlinear optical properties, and spectroscopic characteristics, which could be valuable for the development of electronic materials and devices (Beytur & Avinca, 2021).

Antimicrobial Properties

The antimicrobial properties of compounds containing thiophene and benzamido groups have been investigated, suggesting potential applications in the development of new antimicrobial agents. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides exhibited promising antibacterial and antifungal activities, which could lead to therapeutic interventions against microbial diseases (Desai et al., 2013).

Catalytic Applications

Research has also delved into the catalytic capabilities of related compounds in organic transformations. For example, studies on palladium iodide catalyzed oxidative carbonylation reactions of similar 2-alkynylbenzamides have shown the formation of isoindolinone and isobenzofuranimine derivatives, demonstrating the versatility of these compounds in facilitating diverse organic reactions with potential applications in synthetic chemistry (Mancuso et al., 2014).

Mechanism of Action

The mechanism of action of “Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate” is not specified in the literature I found. The mechanism of action would depend on the specific application of the compound .

properties

IUPAC Name

methyl 3-[(4-methoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-24-15-10-8-14(9-11-15)19(22)21-16-12-17(13-6-4-3-5-7-13)26-18(16)20(23)25-2/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKPNUFAQHESRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate

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